molecular formula C11H12BrNO2 B3072809 2-(3-bromophenoxy)-N-cyclopropylacetamide CAS No. 1017020-52-8

2-(3-bromophenoxy)-N-cyclopropylacetamide

Cat. No.: B3072809
CAS No.: 1017020-52-8
M. Wt: 270.12 g/mol
InChI Key: AXRMVUICUSAIHN-UHFFFAOYSA-N
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Description

“2-(3-bromophenoxy)-N-cyclopropylacetamide” is a compound that contains a bromophenoxy group, a cyclopropyl group, and an acetamide group. The bromophenoxy group consists of a bromine atom attached to a phenyl ring, which is further connected to an oxygen atom. The cyclopropyl group is a three-membered carbon ring, and the acetamide group consists of a carbonyl (C=O) and an amine (NH2) group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The bromophenoxy and cyclopropyl groups are likely to be in a trans configuration due to steric hindrance .

Scientific Research Applications

Anticancer Activities

A novel bromophenol derivative, including a compound similar to 2-(3-bromophenoxy)-N-cyclopropylacetamide, demonstrated significant anticancer activities. In particular, it was effective against human lung cancer cell lines, inducing cell cycle arrest and apoptosis through the reactive oxygen species (ROS)-mediated PI3K/Akt and the MAPK signaling pathway (Guo et al., 2018).

Pharmacological Properties

A study on derivatives of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide revealed potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups in these compounds showed significant pharmacological activities (Rani et al., 2016).

Enzyme Inhibition

Compounds incorporating bromophenol moieties were investigated for their inhibitory effects on the carbonic anhydrase enzyme (CA). These bromophenol derivatives, including structures similar to this compound, exhibited excellent inhibitory effects in the low nanomolar range (Boztaş et al., 2015).

Antimicrobial Applications

Newer Schiff Bases and Thiazolidinone derivatives, including compounds related to this compound, were synthesized and evaluated for antibacterial and antifungal activities. They displayed potential antimicrobial properties (Fuloria et al., 2014).

Antiviral Properties

Novel derivatives of 1-[5-(4-bromophenoxy)pentyl]-3-(2-arylamino- 2-oxoethyl)uracils, structurally similar to this compound, demonstrated antiviral properties. These compounds were effective in inhibiting the spread of viruses in vitro (Paramonova et al., 2017).

Mechanism of Action

Target of Action

Related compounds such as isoindolines have been found to interact with the human dopamine receptor d2 . This suggests that 2-(3-bromophenoxy)-N-cyclopropylacetamide may also interact with similar receptors or proteins.

Mode of Action

Based on the interaction of similar compounds with the dopamine receptor d2, it can be hypothesized that this compound may bind to the receptor and modulate its activity . The specific changes resulting from this interaction would depend on the exact binding site and the nature of the interaction.

Biochemical Pathways

If the compound does indeed interact with the dopamine receptor D2, it could potentially influence dopaminergic signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement.

Result of Action

If the compound does interact with the dopamine receptor d2, it could potentially influence neuronal activity and neurotransmission . The specific effects would depend on the nature of the interaction and the specific cellular context.

Properties

IUPAC Name

2-(3-bromophenoxy)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c12-8-2-1-3-10(6-8)15-7-11(14)13-9-4-5-9/h1-3,6,9H,4-5,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRMVUICUSAIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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